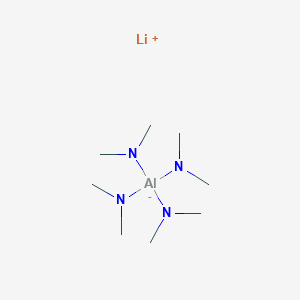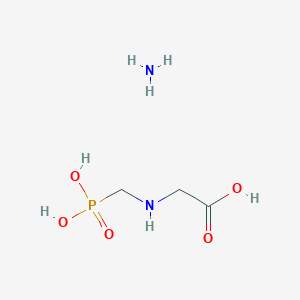
Lithium tetrakis(dimethylamino)aluminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tetrakis(dimethylamino)alumanuide is a chemical compound with the molecular formula C8H24AlLiN4. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in organic synthesis and as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Lithium tetrakis(dimethylamino)alumanuide can be synthesized through the reaction of lithium aluminum hydride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of Lithium Aluminum Hydride Solution: Dissolve lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran (THF).
Addition of Dimethylamine: Slowly add dimethylamine to the solution while maintaining a low temperature to control the reaction rate.
Formation of Lithium Tetrakis(dimethylamino)alumanuide: The reaction mixture is stirred for several hours until the desired product is formed. The product is then isolated and purified using standard techniques such as filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of lithium tetrakis(dimethylamino)alumanuide involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Lithium tetrakis(dimethylamino)alumanuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reducing Agents: Lithium tetrakis(dimethylamino)alumanuide itself can act as a reducing agent.
Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aluminum-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Lithium tetrakis(dimethylamino)alumanuide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which lithium tetrakis(dimethylamino)alumanuide exerts its effects involves the interaction of its lithium and aluminum centers with other molecules. The compound can act as a Lewis acid, accepting electron pairs from other compounds, which facilitates various chemical reactions. The dimethylamino groups also play a crucial role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Similar Compounds
Lithium Aluminum Hydride: A common reducing agent used in organic synthesis.
Tetrakis(dimethylamino)ethylene: Another compound with similar dimethylamino groups but different reactivity and applications.
Uniqueness
Lithium tetrakis(dimethylamino)alumanuide is unique due to its combination of lithium and aluminum centers, which provides distinct reactivity compared to other similar compounds. Its ability to act as both a reducing agent and a Lewis acid makes it versatile in various chemical reactions.
特性
IUPAC Name |
lithium;tetrakis(dimethylamino)alumanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Al.Li/c4*1-3-2;;/h4*1-2H3;;/q4*-1;+3;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWCDCMKJJNWIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)[Al-](N(C)C)(N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24AlLiN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587267 |
Source


|
| Record name | Lithium tetrakis(dimethylamino)alumanuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114236-99-6 |
Source


|
| Record name | Lithium tetrakis(dimethylamino)alumanuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium tetrakis(dimethylamino)aluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)









